

# Spectroscopic Profile of 4(Hydroxymethyl)benzeneboronic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4-(Hydroxymethyl)benzeneboronic acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **4- (Hydroxymethyl)benzeneboronic acid** (CAS No. 59016-93-2), a key building block in organic synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

# **Summary of Spectroscopic Data**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-(Hydroxymethyl)benzeneboronic acid**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.75	d	2Н	Ar-H (ortho to B(OH) <sub>2</sub> )
7.27	d	2H	Ar-H (ortho to CH₂OH)
4.56	S	2H	-CH₂OH
~8.0 (broad s)	S	2H	B(OH) <sub>2</sub>
~5.0 (broad s)	S	1H	-CH₂OH

Note: The chemical shifts of the hydroxyl protons (-OH) are often broad and can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
144.2	С-В
134.8	Ar-CH (ortho to B(OH) <sub>2</sub> )
127.4	Ar-CH (ortho to CH <sub>2</sub> OH)
64.4	-CH <sub>2</sub> OH

**Table 3: IR Spectroscopic Data** 



Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretching (alcohol and boronic acid)
3050-3000	Medium	C-H stretching (aromatic)
2920-2850	Medium	C-H stretching (aliphatic CH <sub>2</sub> )
1610, 1470, 1410	Medium-Strong	C=C stretching (aromatic ring)
1355	Strong	B-O stretching
1080	Strong	C-O stretching (primary alcohol)
850	Strong	C-H out-of-plane bending (para-substituted benzene)

**Table 4: Mass Spectrometry Data (Predicted)** 

Adduct	Mass-to-Charge Ratio (m/z)
[M+H]+	153.07175
[M+Na]+	175.05369
[M-H] <sup>-</sup>	151.05719

## **Experimental Protocols**

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

 $^{1}$ H and  $^{13}$ C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD), with tetramethylsilane (TMS) used as an internal standard ( $\delta$  = 0.00 ppm). For  $^{1}$ H NMR, the data is acquired with a sufficient number of



scans to ensure a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

## Infrared (IR) Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like **4-(Hydroxymethyl)benzeneboronic acid**, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then recorded over a typical range of 4000-400 cm<sup>-1</sup>. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin, transparent disk.[1]

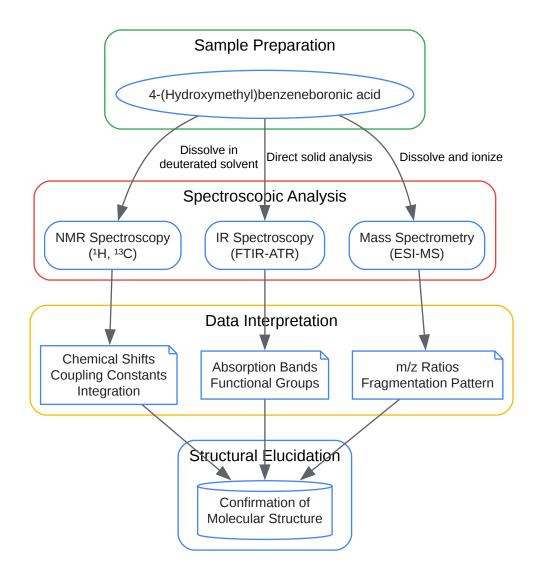
## **Mass Spectrometry (MS)**

Mass spectra are generally acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization. The solution is then introduced into the ESI source, where the analyte is ionized to form gaseous ions. The mass-to-charge ratios of these ions are then measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecule.

# **Visualization of Spectroscopic Workflow**

The logical flow of spectroscopic analysis for a chemical compound like **4- (Hydroxymethyl)benzeneboronic acid** can be visualized as follows:





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Caption: Workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for **4- (Hydroxymethyl)benzeneboronic acid**. Researchers are encouraged to consult the primary literature and spectral databases for further detailed information and specific experimental conditions.

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#### References

- 1. 4-(Hydroxymethyl)benzeneboronic acid | C7H9BO3 | CID 2734706 PubChem [pubchem.ncbi.nlm.nih.gov]
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